Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride
Description
Piperidin-4-yl(pyrrolidin-1-yl)methanone dihydrochloride is a bicyclic compound featuring a piperidine ring connected to a pyrrolidine ring via a ketone group, with two hydrochloride counterions. This dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQSGMIFXCBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carboxylic Acid Activation
A primary route involves coupling piperidin-4-carboxylic acid with pyrrolidine using carbodiimide-based reagents. The carboxylic acid is first activated to an acyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic attack by pyrrolidine. For instance, 1-methylpiperidine-4-carboxylic acid was converted to its acyl chloride derivative and reacted with amines in chlorobenzene to yield analogous amides. This method achieves moderate yields (60–75%) but requires rigorous moisture control.
Alternative activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) may improve efficiency in polar aprotic solvents (e.g., dichloromethane). However, these reagents necessitate post-reaction purification to remove urea byproducts.
Grignard Reagent-Mediated Ketone Formation
The Royal Society of Chemistry reported a novel dehydrogenation strategy using Grignard reagents to synthesize structurally related amides. For example, piperidin-1-yl(p-tolyl)methanone was synthesized via a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) reacting with 2,6-dibromopyridine. Adapting this method, piperidin-4-yl(pyrrolidin-1-yl)methanone could be formed by substituting pyrrolidine for toluene derivatives. Key advantages include ambient temperature conditions and avoidance of cryogenic setups.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Optimal solvents for amidation were identified through systematic screening (Table 1). Ethyl acetate (EA) yielded superior results (82% conversion) compared to toluene (45%) or acetonitrile (58%) due to its balanced polarity and boiling point (77°C). Catalytic systems involving FeCl₂/NaI enhanced dehydrogenation efficiency, likely via radical intermediates.
Table 1. Solvent Screening for Amide Synthesis
| Solvent | Conversion (%) | Catalyst System |
|---|---|---|
| Ethyl Acetate | 82 | FeCl₂/NaI/PIDA |
| Toluene | 45 | None |
| Acetonitrile | 58 | FeCl₂/NaI |
Oxidant Selection
Phenyliodine diacetate (PIDA) outperformed N-iodosuccinimide (NIS) and NaIO₄ in dehydrogenation, achieving 85% yield with 0.04 mmol FeCl₂. Excess oxidant (1.2 mmol) prevented intermediate overoxidation.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to precipitate the dihydrochloride salt. Patent data revealed that 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hydrochloride was isolated via antisolvent addition (e.g., diethyl ether). For piperidin-4-yl(pyrrolidin-1-yl)methanone dihydrochloride, stoichiometric HCl (2.2 eq) in refluxing ethanol yielded a crystalline product.
Crystallization and Polymorphism
X-ray diffraction (XRD) studies of analogous compounds identified multiple crystalline forms (Forms A–C), influenced by cooling rates and solvent polarity. Slow evaporation from ethanol produced Form A (melting point: 210–212°C), characterized by sharp XRD peaks at 2θ = 8.5°, 12.7°, and 17.3°.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
- Melting Point : 57°C (free base), 210–212°C (dihydrochloride).
- Solubility : >50 mg/mL in water (dihydrochloride), <1 mg/mL in hexane.
Industrial-Scale Considerations
Patent US8697876B2 highlights transfer hydrogenation for methylating piperidine-4-carboxylic acid using formaldehyde under ambient pressure. This method avoids high-pressure reactors, reducing costs. For the dihydrochloride, continuous flow crystallization in ethanol achieved >95% purity at 10 kg/batch.
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Synthesis of Therapeutic Agents
Piperidin-4-yl(pyrrolidin-1-yl)methanone; dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the preparation of lasmiditan, a medication used for the acute treatment of migraine. The synthesis involves several steps, including the reaction of this compound with other reagents to produce lasmiditan and its salts, highlighting its role as a precursor in drug formulation .
1.2. Structure-Activity Relationship Studies
The compound is part of a broader class of piperidine derivatives that exhibit diverse biological activities. Research indicates that modifications to the piperidine ring can enhance the pharmacological properties of related compounds, making them more effective against conditions such as migraines and other central nervous system disorders . This structure-activity relationship (SAR) analysis is crucial for optimizing drug efficacy and safety profiles.
Neuropharmacological Research
2.1. Migraine Treatment
Lasmiditan, synthesized using piperidin-4-yl(pyrrolidin-1-yl)methanone; dihydrochloride, has been shown to effectively treat migraine attacks. Clinical studies demonstrate that it provides relief from headache symptoms without causing vasoconstriction, a common side effect associated with traditional migraine therapies . This positions the compound as a valuable asset in developing safer migraine treatments.
2.2. CNS Disorders
Research into piperidine derivatives suggests potential applications in treating various central nervous system disorders, including anxiety and depression. Compounds similar to piperidin-4-yl(pyrrolidin-1-yl)methanone have been studied for their ability to modulate neurotransmitter systems, indicating a promising avenue for future therapeutic developments .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of Lasmiditan | Effective for acute migraine treatment |
| Structure-Activity Relationships | Optimization of piperidine derivatives | Enhanced efficacy against CNS disorders |
| Neuropharmacology | Treatment of migraines and CNS disorders | Potential for fewer side effects compared to existing treatments |
Case Studies
4.1. Lasmiditan Development
In the development process of lasmiditan, piperidin-4-yl(pyrrolidin-1-yl)methanone; dihydrochloride was pivotal as an intermediate compound. The synthesis pathway outlined in patent literature details how this compound reacts with various agents to yield lasmiditan, emphasizing its importance in pharmaceutical manufacturing .
4.2. CNS Activity Exploration
A study exploring the neuropharmacological effects of piperidine derivatives highlighted that modifications on the piperidine ring can lead to significant changes in activity against anxiety models in rodents. This research underlines the potential for developing new anxiolytic medications based on structural variations of piperidin derivatives like piperidin-4-yl(pyrrolidin-1-yl)methanone .
Mechanism of Action
The mechanism of action of Piperidin-4-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol Dihydrochloride
- Key Difference : Replaces the ketone bridge with a hydroxymethyl group (C-OH) and introduces a methylene linker between the piperidine and pyrrolidine rings.
- The methylene linker may confer greater conformational flexibility .
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride
- Key Difference : Substitutes pyrrolidine with a 4-methylpiperazine ring.
- Impact: Piperazine’s additional nitrogen atom enhances hydrogen-bonding capacity and basicity, which could improve binding to targets requiring dual coordination (e.g., kinases or GPCRs).
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
- Key Difference : Incorporates a difluoromethyl group on the pyrrolidine ring.
- Impact : Fluorine atoms improve metabolic stability by resisting oxidative degradation and may enhance target affinity through electronic effects (e.g., dipole interactions) .
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone Hydrochloride
- Key Difference : Replaces pyrrolidine with a substituted aromatic (isopropylphenyl) group.
- Impact : The aromatic ring enables π-π stacking interactions, making it more suitable for CNS targets or enzymes with hydrophobic binding pockets. The isopropyl group adds steric bulk, which may reduce off-target binding .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Piperidin-4-yl(pyrrolidin-1-yl)methanone dihydrochloride | Not explicitly stated | ~292–362 (estimated) | High solubility (dihydrochloride salt), ketone bridge enhances rigidity. |
| 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride | C10H21N2O·2HCl | 293.2 | Hydroxyl group increases polarity; reduced lipophilicity. |
| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride | C11H21N3O·2HCl | 308.8 | Piperazine enhances basicity (pKa ~8–9); methyl group boosts lipophilicity. |
| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone | C11H18F2N2O | 232.3 | Fluorine atoms improve metabolic stability and electronic interactions. |
Pharmacological and Toxicological Profiles
- Target Selectivity : Piperazine-containing analogs (e.g., compound in ) are often designed for kinase or GPCR modulation due to their hydrogen-bonding capacity , whereas pyrrolidine derivatives (e.g., ) are common in antibacterial agents .
- Toxicity: Limited data are available for the target compound, but dihydrochloride salts generally exhibit low acute toxicity. However, decomposition products (e.g., hydrogen chloride gas) pose inhalation risks . Piperidine/pyrrolidine analogs with methyl or fluorinated groups may show increased hepatotoxicity due to cytochrome P450 interactions .
Biological Activity
Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a unique structure that combines piperidine and pyrrolidine moieties, which are known to exhibit various pharmacological effects. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C12H23Cl2N2O. The presence of both piperidine and pyrrolidine rings contributes to its distinct chemical and biological properties. These structural elements are often associated with central nervous system (CNS) activity, including analgesic and anxiolytic effects.
Research indicates that this compound interacts with various biological targets, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may affect kinases that play roles in cellular signaling pathways.
- Receptor Binding : Similar compounds have shown affinity for neurotransmitter receptors such as serotonin and dopamine receptors. This suggests potential applications in neuropharmacology .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound. For instance:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of piperidine exhibited significant inhibition of glycogen synthase kinase 3 beta (GSK3β), a target for various neurological disorders. The most potent inhibitor showed an IC50 value of 0.84 µM, indicating strong activity against this enzyme .
- Neuropharmacological Evaluation : In a series of tests on receptor binding, compounds similar to Piperidin-4-yl(pyrrolidin-1-yl)methanone were found to selectively bind to 5-HT2A and D2 receptors with varying affinities. This suggests potential use in treating psychiatric conditions while minimizing side effects associated with traditional antipsychotics .
- Antiproliferative Activity : Research into the antiproliferative effects of related compounds revealed promising results against cancer cell lines, with some derivatives exhibiting IC50 values as low as 9.28 µM in pancreatic cancer models .
Q & A
Q. What are the recommended synthetic routes for Piperidin-4-yl(pyrrolidin-1-yl)methanone dihydrochloride, and what factors influence reaction yields?
Methodological Answer: The compound is typically synthesized via Mannich reactions or multi-step condensation processes. For example, analogs involving piperidine and pyrrolidine scaffolds have been prepared using paraformaldehyde and phenethylamine hydrochloride as amine components, with yields ranging from 87–98% depending on the ketone substrate and reaction optimization . Key factors influencing yields include:
- Reagent stoichiometry : Excess formaldehyde or amine can lead to side reactions.
- Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to ensure complete condensation.
- Purification techniques : Column chromatography or recrystallization is critical for isolating the dihydrochloride salt form .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Handling : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact.
- Stability : Monitor for discoloration or precipitate formation, which may indicate decomposition. Avoid exposure to strong oxidizers or moisture .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Contradictions in biological assays (e.g., cytotoxicity or receptor binding) often arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time, concentration ranges).
- Compound purity : Use HPLC (≥95% purity) and thin-layer chromatography (TLC) to verify batch consistency .
- Structural analogs : Compare activity with derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify structure-activity relationships (SARs) .
Q. How can researchers optimize purification processes for this compound when dealing with Mannich reaction by-products?
Methodological Answer:
- By-product identification : Use LC-MS or NMR to characterize impurities (e.g., unreacted ketones or amine residues).
- Solvent selection : Employ mixed solvents like n-hexane/EtOAc (3:1) for recrystallization to improve crystal purity .
- Chromatography : Utilize reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) for high-resolution separation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C-NMR : Confirm proton environments (e.g., piperidine δ 3.2–3.8 ppm) and carbonyl (C=O) signals (~170 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 292.2 for C12H17N3O·2HCl) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
Methodological Answer:
- Dose-response validation : Conduct acute toxicity assays (e.g., OECD Guideline 423) across multiple models (e.g., rodents, zebrafish) .
- Metabolite screening : Use LC-MS/MS to identify toxic metabolites (e.g., N-oxide derivatives) that may explain species-specific effects .
- Literature cross-check : Compare data with structurally related compounds (e.g., piperazine derivatives) to contextualize findings .
Experimental Design Considerations
Q. What in vitro models are most suitable for studying the pharmacological effects of this compound?
Methodological Answer:
- Receptor binding assays : Use radioligand displacement (e.g., [3H]SR141716 for cannabinoid receptors) to assess affinity .
- Cell viability assays : Employ MTT or resazurin-based tests in cancer lines (e.g., MCF-7, A549) to evaluate cytotoxicity .
- Enzyme inhibition : Screen against kinases (e.g., PI3K) or proteases using fluorogenic substrates .
Comparative Studies
Q. How does the reactivity of this compound compare to its non-chlorinated analogs?
Methodological Answer:
- Electrophilicity : The dihydrochloride salt enhances solubility but reduces nucleophilic substitution rates compared to freebase forms.
- Stability : Non-chlorinated analogs (e.g., 4-piperidinylamine) show faster degradation under acidic conditions .
- Bioavailability : Chlorination improves membrane permeability but may increase renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
